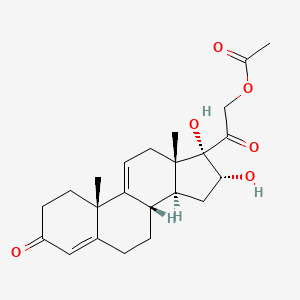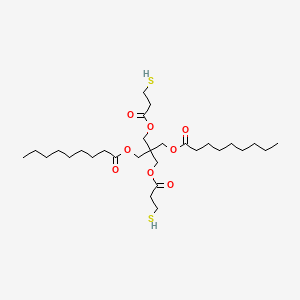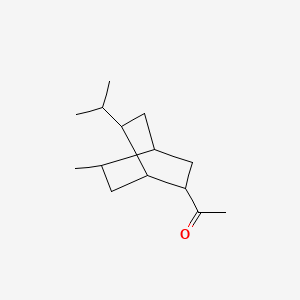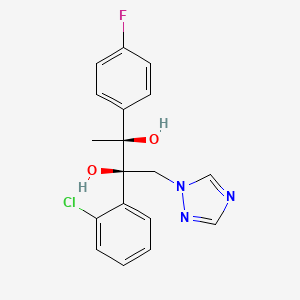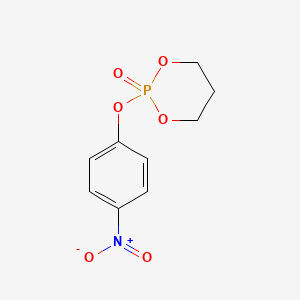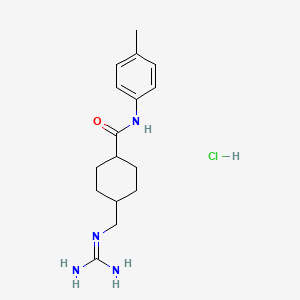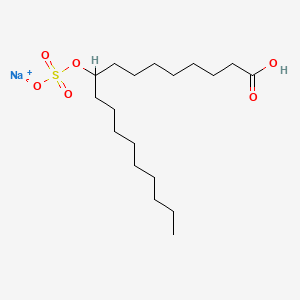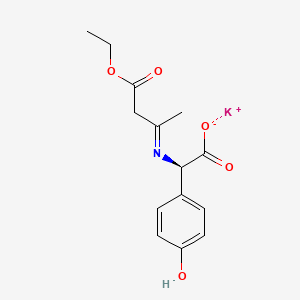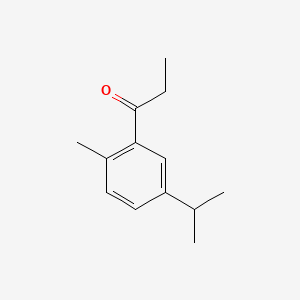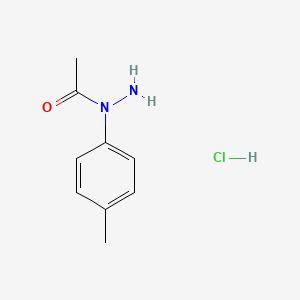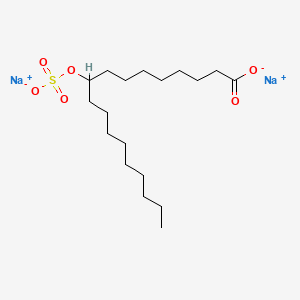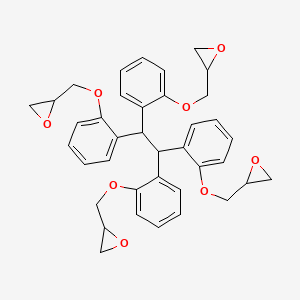
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate is a complex organic compound that features a methacrylate group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate typically involves the reaction of 2,5-dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrole with ethylene glycol and methacryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and chemical properties.
Medicinal Chemistry:
作用机制
The mechanism by which 2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methacrylate group can undergo polymerization, leading to the formation of polymeric structures that can interact with biological systems. The pyrrolidine ring may also play a role in binding to specific molecular targets, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl propionate: Similar structure but with a propionate group.
Uniqueness
The presence of the methacrylate group in 2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate imparts unique polymerization properties, making it particularly useful in the synthesis of specialized polymers and materials.
属性
CAS 编号 |
85419-41-6 |
|---|---|
分子式 |
C14H19NO5 |
分子量 |
281.30 g/mol |
IUPAC 名称 |
2-[2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H19NO5/c1-9(2)14(18)20-8-7-19-6-5-15-12(16)10(3)11(4)13(15)17/h1,5-8H2,2-4H3 |
InChI 键 |
BBCPYOJPFVNCMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1=O)CCOCCOC(=O)C(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


